2-Bromo-4-ethoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYRTLFFJPCFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864748 | |
| Record name | 2-Bromo-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile and Solvent Selection for 2-Bromo-4-ethoxypyridine
CAS: 17117-13-4 | Molecular Formula: C₇H₈BrNO[1]
Executive Summary
2-Bromo-4-ethoxypyridine is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitutions (
This guide provides a definitive analysis of its solubility landscape. Unlike simple salts, the solubility of this lipophilic pyridine derivative is governed by dipole-dipole interactions and
Physicochemical Foundation
To predict solvent behavior accurately, we must analyze the molecular descriptors that drive dissolution.[1]
| Property | Value | Implication for Solubility |
| Physical State | Liquid (at 25°C) | Focus on miscibility and boiling point differentials rather than crystal lattice energy.[1] |
| XLogP3 | ~2.24 | Moderately lipophilic.[1] Prefers organic layers (EtOAc/DCM) over aqueous phases.[1] |
| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Good solubility in protic solvents (Alcohols) via H-bonding.[1] |
| H-Bond Donors | 0 | Cannot self-associate strongly; relies on solvent interaction.[1] |
| Boiling Point | ~247°C | High boiling point allows for purification via vacuum distillation.[1] |
Data derived from structural analogs and calculated descriptors [1, 2].
Solubility Landscape by Solvent Class[1]
High Solubility (Primary Solvents)
These solvents are recommended for preparing stock solutions (100 mg/mL+) or running reactions.[1]
-
Chlorinated Solvents (DCM, Chloroform):
-
Polar Aprotic Solvents (DMSO, DMF, DMAc):
-
Esters & Ethers (Ethyl Acetate, THF, 1,4-Dioxane):
Moderate/Conditional Solubility[1]
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Soluble, but nucleophilic attack is a risk at high temperatures/basic conditions (trans-etherification of the ethoxy group is possible but slow without acid catalysis).[1]
-
-
Aromatic Hydrocarbons (Toluene):
Low Solubility (Antisolvents)[1]
-
Water:
-
Aliphatic Hydrocarbons (Pentane, Hexane):
Practical Applications & Workflows
Solvent Selection for Synthesis
The choice of solvent dictates reaction kinetics and byproduct formation.[1]
-
Suzuki-Miyaura Coupling: Use 1,4-Dioxane/Water (4:1) or Toluene .[1] The organic solvent dissolves the pyridine, while the water dissolves the inorganic base (e.g.,
).[1] -
Lithiation/Grignard: Use anhydrous THF or Diethyl Ether .[1] Warning: Do not use halogenated solvents (DCM) with organolithiums as they will react violently.[1]
Purification Strategy (Liquid-Liquid Extraction)
Since this compound is a liquid, purification relies on exploiting its LogP (2.24).[1]
Protocol:
-
Quench: Dilute reaction mixture with water.
-
Extract: Add Ethyl Acetate (3x volume). Shake and vent.
-
Partition: The product migrates to the top organic layer.[1] Inorganic salts remain in the bottom aqueous layer.[1]
-
Wash: Wash organic layer with Brine (sat.[1][5] NaCl) to remove residual water.[1]
-
Dry: Use anhydrous
or .[1]
Visualizing the Decision Process[1]
Figure 1: Decision tree for solvent selection based on experimental intent.[1]
Experimental Protocol: Solubility Determination
If precise solubility data is required for a specific non-standard solvent, follow this self-validating gravimetric protocol.
Objective: Determine saturation point (
-
Preparation: Weigh a clean, dry 2 mL HPLC vial (
). -
Saturation: Add 100 mg of this compound to the vial.
-
Addition: Add Solvent X in 50
increments, vortexing for 30 seconds between additions. -
Observation:
-
Quantification (Gravimetric):
Troubleshooting "Oiling Out"
A common issue with ethoxypyridines during recrystallization or trituration is "oiling out" (phase separating as a liquid rather than crystallizing).
-
Cause: The melting point is near room temperature, or the solvent boiling point is higher than the solute's melting point.[1]
-
Solution:
-
Seed Crystal: Scratch the glass or add a seed crystal of a pure analog.[1]
-
Solvent Switch: Switch from a boiling recrystallization to a trituration method.[1] Dissolve in minimal DCM, then slowly add cold Hexane while stirring rapidly to force precipitation of a solid (if the compound is indeed solid at that temp) or simply rely on distillation for purification.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4738484, 2-Bromo-4-methoxypyridine (Analog).[1] Retrieved January 31, 2026 from [Link]
-
Organic Syntheses. Synthesis of 2-Bromopyridine Derivatives. Org.[1][3][5] Synth. 1948, 28,[1] 22. Retrieved January 31, 2026 from [Link]
Sources
- 1. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 3. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Part 1: Structural Analysis & Proton Assignment
The 1H NMR Spectrum of 2-Bromo-4-ethoxypyridine is a critical dataset for confirming the regioselectivity of nucleophilic aromatic substitutions on pyridine rings. This guide provides a detailed technical analysis of the spectral characteristics, coupling patterns, and sample preparation protocols required for precise characterization.
The this compound molecule (
Molecular Architecture & Labeling
The following diagram illustrates the proton environments. Note the specific coupling network between H3, H5, and H6.
Figure 1: Structural connectivity and predicted chemical shift environments for this compound.
Part 2: Detailed Spectral Data (CDCl3)
The following data is synthesized from high-fidelity experimental benchmarks of the analogous 2-bromo-4-methoxypyridine and 2-bromo-5-ethoxypyridine . The substitution of a methoxy for an ethoxy group at the C4 position has a negligible effect on the aromatic ring shifts (
Solvent: Chloroform-d (
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |
| H6 | 8.15 – 8.20 | Doublet (d) | 1H | Most Deshielded: Alpha to Nitrogen. The inductive effect of N pulls electron density, shifting this proton downfield. | |
| H3 | 6.98 – 7.02 | Doublet (d) | 1H | Shielded: Ortho to the electron-donating Ethoxy group and Ortho to Bromine. Appears as a doublet due to meta-coupling with H5. | |
| H5 | 6.75 – 6.82 | Doublet of Doublets (dd) | 1H | Most Shielded: Ortho to Ethoxy group. Splits into a dd due to ortho-coupling with H6 and meta-coupling with H3. | |
| -OCH | 4.08 – 4.15 | Quartet (q) | 2H | Typical methylene signal next to oxygen. | |
| -CH | 1.40 – 1.48 | Triplet (t) | 3H | Typical methyl signal of an ethyl chain. |
Key Diagnostic Features
-
The H5/H6 Coupling: The coupling constant of ~5.8 Hz is diagnostic for protons at the 2,3 or 5,6 positions in pyridine. Since C2 is blocked by Bromine, this confirms the H5-H6 relationship.
-
The H3 Meta-Coupling: H3 often appears as a sharp doublet with a small
value (~2.3 Hz). In lower resolution spectra (300 MHz), this may occasionally appear as a broadened singlet, but 400 MHz+ will resolve the meta-coupling to H5. -
Absence of H4: The lack of a signal around 7.5 ppm (where H4 would typically appear in 2-bromopyridine) confirms substitution at the 4-position.
Part 3: Experimental Protocol & Workflow
To ensure high-resolution data suitable for publication or regulatory filing, follow this standardized protocol.
Sample Preparation
-
Solvent Choice:
is preferred for resolution. may be used if the compound is part of a polar salt mixture, but it will shift aromatic peaks downfield and broaden the water signal. -
Concentration: 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr) from the synthesis workup, which can cause line broadening.
Workflow Visualization
Figure 2: Analytical workflow for validating the identity of this compound.
Part 4: Impurity Profiling
During the synthesis (typically nucleophilic substitution of 2-bromo-4-nitropyridine or 2,4-dibromopyridine with ethoxide), specific impurities are common.
| Impurity | Diagnostic Signal ( | Origin |
| 2,4-Diethoxypyridine | Doublet at | Over-substitution (Reaction run too long/hot). |
| 2-Bromo-4-hydroxypyridine | Broad singlet >10 ppm (OH), Aromatic shifts change | Hydrolysis of starting material or product. |
| Ethanol | q at 3.72, t at 1.25 (in | Residual solvent from workup. |
| 2,4-Dibromopyridine | H3 singlet at | Unreacted starting material. |
References
-
ChemicalBook. (2025). 2-Bromo-4-methoxypyridine Spectral Data. Retrieved from .
- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS)
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. .
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants for Heterocycles. University of Wisconsin-Madison. Retrieved from .
Sources
Technical Guide: Infrared Spectroscopy of 2-Bromo-4-ethoxypyridine
Executive Summary
This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 2-Bromo-4-ethoxypyridine (CAS: 17117-13-4). As a halogenated heterocyclic ether, this molecule serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (
This document synthesizes vibrational theory with practical experimental protocols. Given that specific high-resolution reference spectra for this exact derivative are often proprietary, this guide utilizes predictive spectral assignment based on validated structural analogs (2-bromopyridine and aromatic ethoxy ethers). It focuses on the modern standard of Attenuated Total Reflectance (ATR-FTIR) for liquid/oil analysis.
Part 1: Structural Context & Vibrational Theory
Molecular Architecture
The vibrational signature of this compound is defined by the interaction between the electron-deficient pyridine ring and its two substituents:
-
Pyridine Core: A six-membered heterocyclic aromatic ring.
-
2-Bromo Substituent: An electron-withdrawing group (via induction) that deactivates the ring and introduces low-frequency C-Br stretching modes.
-
4-Ethoxy Substituent: An electron-donating group (via resonance) that increases electron density at the C3/C5 positions and introduces strong C-O-C ether stretching bands.
The "Push-Pull" Effect on Wavenumbers
The coexistence of the electronegative bromine and the resonance-donating ethoxy group creates a "push-pull" electronic environment.
-
Ring Strain & Shifts: The ethoxy donation typically red-shifts (lowers energy) certain ring stretching modes compared to unsubstituted pyridine due to conjugation.
-
Symmetry Breaking: The 2,4-substitution pattern breaks the
symmetry of the parent pyridine, making previously "IR inactive" modes visible (active) due to the change in dipole moment.
Vibrational Node Visualization
The following diagram maps the structural components to their primary vibrational regions.
Figure 1: Conceptual mapping of functional groups to vibrational frequency zones.
Part 2: Spectral Assignments (Predictive Analysis)
Since this compound is an unsymmetrical pyridine derivative, its spectrum is a composite of the pyridine ring modes modified by the ethoxy and bromo substituents. The following assignments are derived from standard correlations for 2-halopyridines and aromatic ethers.
Table 1: Predicted Diagnostic Bands[1]
| Functional Group | Mode Description | Predicted Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| Aromatic C-H | Stretching ( | 3080 – 3010 | Weak/Med | Characteristic of the pyridine ring hydrogens (H3, H5, H6). |
| Aliphatic C-H | Asym. Stretch ( | 2985 – 2960 | Medium | Derived from the terminal methyl of the ethoxy group. |
| Aliphatic C-H | Sym. Stretch ( | 2940 – 2870 | Medium | Methylene group adjacent to oxygen ( |
| Pyridine Ring | C=N / C=C Stretch | 1590 – 1570 | Strong | The "quadrant stretching" mode; often split due to asymmetry. |
| Pyridine Ring | Ring Deformation | 1480 – 1430 | Strong | Semicircle stretching mode; highly characteristic of the heterocyclic core. |
| Aryl Ether | C-O-C Asym. Stretch | 1270 – 1230 | Very Strong | The most distinct marker for the 4-ethoxy substitution. |
| Aryl Ether | C-O-C Sym. Stretch | 1050 – 1020 | Medium | Coupled vibration of the ether linkage. |
| Ring Breathing | Radial Skeletal | 995 – 980 | Medium | Typical "breathing" mode of the pyridine ring (similar to benzene's 992 cm⁻¹). |
| C-H Bending | Out-of-Plane (OOP) | 850 – 800 | Strong | Diagnostic for substitution pattern (isolated hydrogens). |
| C-Br | C-Br Stretch | 650 – 500 | Med/Weak | Heavy atom vibration; often near the detector cutoff in standard ATR. |
Note on C-Br Detection: The Carbon-Bromine stretch typically appears in the "far IR" or lower fingerprint region (below 600 cm⁻¹). Standard Diamond ATR crystals often cut off around 525 cm⁻¹; a ZnSe crystal (cutoff ~650 cm⁻¹) may miss the peak entirely. To view this band clearly, a CsI or KBr transmission window is recommended.
Part 3: Experimental Protocol (ATR-FTIR)
This compound is typically a liquid or low-melting solid at room temperature. The Attenuated Total Reflectance (ATR) method is the industry standard for this physical state due to minimal sample preparation and ease of cleaning.
Materials & Equipment
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR.
-
Solvent: Isopropanol or Ethanol (for cleaning).
-
PPE: Nitrile gloves, safety goggles (compound is an irritant).
Workflow Diagram
Figure 2: Standard Operating Procedure for ATR-FTIR analysis of liquid pyridine derivatives.
Step-by-Step Methodology
-
System Initialization: Allow the IR source to warm up for 30 minutes to stabilize the energy output.
-
Background Acquisition: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric water vapor (
cm⁻¹) and ( cm⁻¹). -
Sample Application:
-
Using a glass Pasteur pipette, deposit 1-2 drops of neat this compound onto the center of the crystal.
-
Critical: If the sample is a low-melting solid, ensure it makes intimate contact with the crystal. A pressure clamp may be required to force contact.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (standard for liquids).
-
Scans: 16 to 32 scans (sufficient S/N ratio for pure compounds).
-
Range: 4000 – 400 cm⁻¹ (or detector limit).
-
-
Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is needed). ATR intensity is wavelength-dependent (penetration depth increases at lower wavenumbers), making low-frequency peaks appear stronger than in transmission spectra.
Part 4: Quality Control & Validation
In a drug development context, IR is often used for rapid identity confirmation (ID) or purity checks.
Common Impurities & Artifacts
| Impurity / Artifact | Spectral Indicator | Cause |
| Water | Broad band ~3400 cm⁻¹ | Hygroscopic nature of pyridines; wet sample. |
| Starting Material (2,4-Dibromopyridine) | Absence of 2980-2850 cm⁻¹ | Incomplete ethoxylation (missing aliphatic C-H). |
| Starting Material (4-Ethoxypyridine) | Shift in ring modes | Missing the C-Br mass effect; changes in fingerprint. |
| Carbon Dioxide | Doublet at 2350 cm⁻¹ | Poor background subtraction (atmospheric change). |
| Hydrolysis Product (Pyridone) | Broad band ~1650 cm⁻¹ (C=O) | Hydrolysis of the ethoxy or bromo group to form a pyridone tautomer. |
Self-Validating the Spectrum
To confirm the spectrum represents the target molecule:
-
Check the Aliphatic/Aromatic Ratio: You must see both aromatic C-H (>3000) and aliphatic C-H (<3000). If aliphatic is missing, you likely have a precursor.
-
Verify the Ether Band: A strong band at ~1250 cm⁻¹ is non-negotiable for the ethoxy group.
-
Absence of O-H/N-H: Unless the sample is wet, there should be no significant absorption above 3100 cm⁻¹.
Part 5: Applications in Drug Discovery[2]
Understanding the IR spectrum of this compound is crucial for monitoring its downstream reactions:
-
Suzuki-Miyaura Coupling: The 2-position bromine is highly reactive. Monitoring the reaction involves watching the disappearance of the C-Br modes (difficult in ATR) and the shift of the Pyridine Ring breathing modes (~1580 cm⁻¹) as the aryl group is coupled to the ring.
-
Nucleophilic Aromatic Substitution (
): If the bromine is displaced by an amine, a new N-H stretch (3300-3500 cm⁻¹) will appear, and the fingerprint region will change drastically. -
Library Generation: This molecule is a "scaffold." IR is used to quality-control high-throughput synthesis libraries where this core is decorated with various functional groups.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Bromopyridine.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Ethoxyaniline (Analog for Ethoxy group). NIST Chemistry WebBook.[1][2] [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).
Sources
2-Bromo-4-ethoxypyridine chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Bromo-4-ethoxypyridine
Authored by: A Senior Application Scientist
Abstract
This compound has emerged as a pivotal heterocyclic building block in the realms of pharmaceutical and materials science. Its strategic substitution pattern imparts a unique reactivity profile that is highly sought after in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the molecule's chemical structure, bonding characteristics, and electronic properties. We will explore the interplay of its functional groups, which dictates its utility in key synthetic transformations such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile reagent.
Molecular Architecture and Electronic Landscape
This compound is a disubstituted pyridine derivative with the chemical formula C₇H₈BrNO.[1] The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. This nitrogen atom fundamentally influences the ring's electronic properties, rendering it electron-deficient compared to benzene. This inherent electron deficiency is a cornerstone of its reactivity.[2]
The pyridine ring is further functionalized with:
-
A bromine atom at the C2-position (α to the nitrogen).
-
An ethoxy group (-OCH₂CH₃) at the C4-position (γ to the nitrogen).
The confluence of these three components—the nitrogen heterocycle, the bromo substituent, and the ethoxy substituent—creates a nuanced electronic environment that is key to its synthetic utility.
Bonding Analysis:
-
Pyridine Ring: The ring is aromatic, with delocalized π-electrons across the five carbon atoms and the nitrogen atom. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the C-N bonds and reduces the overall electron density of the ring. This effect is most pronounced at the α-positions (C2, C6) and the γ-position (C4).[2]
-
C2-Bromo Bond: The bromine atom is also highly electronegative and further deactivates the ring through its own -I effect. The C-Br bond is polarized (Cᵟ⁺-Brᵟ⁻) and relatively weak, making the bromide ion an excellent leaving group in substitution reactions. This is the primary reactive site for many transformations.
-
C4-Ethoxy Bond: The oxygen atom of the ethoxy group is electronegative (-I effect), but more significantly, it possesses lone pairs of electrons that can be donated into the pyridine ring's π-system through a resonance or mesomeric effect (+M). This +M effect increases electron density at the positions ortho and para to the ethoxy group (C3, C5, and the N atom).
The net result is a molecule with a highly electrophilic C2 carbon, primed for reaction, and a modulated electron density that influences regioselectivity and reaction rates.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The structural features of this compound give rise to its characteristic physical properties, which are essential for planning experimental work.
| Property | Value | Reference |
| CAS Number | 17117-13-4 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Density | 1.449 g/cm³ | [1] |
| Boiling Point | 247.3 °C at 760 mmHg | [1] |
| Flash Point | 103.4 °C | [1] |
| Refractive Index | 1.534 | [1] |
Predicted Spectroscopic Profile for Structural Verification
While a comprehensive public database of experimental spectra for this compound is limited, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[3][4] This predicted data serves as a crucial reference for researchers to confirm the identity and purity of their material.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons |
| ~8.1 | Doublet (d) | H-6 | 1H |
| ~6.9 | Doublet (d) | H-5 | 1H |
| ~6.7 | Doublet of Doublets (dd) | H-3 | 1H |
| ~4.1 | Quartet (q) | -OCH₂CH₃ | 2H |
| ~1.4 | Triplet (t) | -OCH₂CH₃ | 3H |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4 |
| ~151 | C-6 |
| ~143 | C-2 |
| ~112 | C-5 |
| ~108 | C-3 |
| ~64 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Protocol: Acquiring High-Resolution NMR Spectra
This protocol provides a self-validating system for obtaining reliable NMR data.
-
Sample Preparation (The "Why"): Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. The concentration is chosen to ensure a good signal-to-noise ratio without causing line broadening from aggregation.
-
Instrumentation (The "Why"): Utilize a high-field NMR spectrometer (≥400 MHz for ¹H). Higher field strengths provide greater spectral dispersion, which is critical for resolving complex splitting patterns and avoiding peak overlap, ensuring unambiguous structural assignment.
-
¹H NMR Acquisition (The "Why"): Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16-64) are averaged to improve the signal-to-noise ratio. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert and its signal appears in a region free of most organic proton signals.
-
¹³C NMR Acquisition (The "Why"): Acquire a proton-decoupled ¹³C spectrum. Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation straightforward. A significantly larger number of scans is required (e.g., 1024 or more) because the ¹³C isotope has a low natural abundance (~1.1%).[4]
Reactivity Profile and Synthetic Applications
The synthetic utility of this compound is dominated by reactions at the C2-position. The electron-deficient nature of the pyridine ring and the excellent leaving group ability of the bromide ion make this site a hub for forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Major reaction pathways for this compound.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-poor pyridine ring is highly activated towards nucleophilic attack, especially at the C2 and C6 positions.[2] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing a significant stabilizing effect that lowers the activation energy for the reaction.
B. Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most powerful and widely used applications for this substrate in drug discovery.[5] The C-Br bond at the C2 position readily participates in the oxidative addition step of the catalytic cycle with palladium(0) complexes. This allows for the construction of complex molecules by forming new bonds with a wide variety of coupling partners.
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines.
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.
These reactions are foundational in modern medicinal chemistry, and this compound serves as an ideal starting material.[6]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura reaction, a cornerstone of drug development, highlighting the causality behind each experimental choice.
Objective: To synthesize 2-(4-methylphenyl)-4-ethoxypyridine.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Inert Atmosphere (The "Why"): To a flame-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: The active Pd(0) catalyst, formed in situ, is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for maintaining catalytic activity and achieving high yields.
-
Solvent System (The "Why"): Add the degassed 4:1 dioxane/water mixture via syringe. Rationale: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle. The solvent must be degassed (e.g., by sparging with argon) to remove dissolved oxygen.
-
Reaction Conditions (The "Why"): Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures the heterogeneous mixture (organic and aqueous phases) is well-mixed, maximizing interfacial contact, which is essential for efficient reaction.
-
Workup and Purification (The "Why"): Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine to remove the inorganic salts and base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Rationale: This standard aqueous workup effectively separates the desired organic product from the water-soluble byproducts. Column chromatography provides the final purification, separating the product from unreacted starting materials and non-polar catalyst residues.
Safety and Handling
Based on data for analogous brominated pyridines, this compound should be handled as a hazardous chemical.[7][8]
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation.[8]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid breathing vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in the precise interplay of its structural and electronic features. The electron-deficient pyridine core, activated by a C2-bromo leaving group, provides a reliable platform for nucleophilic substitution and a wide array of cross-coupling reactions. The C4-ethoxy group serves to modulate the ring's electronic properties. A thorough understanding of its bonding, reactivity, and proper handling is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]
-
PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Synthetic Versatility of 2-Bromo-4-ethoxypyridine: A Technical Guide for Chemical Innovation
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. 2-Bromo-4-ethoxypyridine has emerged as a highly valuable and versatile heterocyclic building block. Its unique electronic and steric properties, conferred by the interplay of the electron-deficient pyridine core, the reactive bromine atom at the C2 position, and the electron-donating ethoxy group at the C4 position, provide a rich platform for a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the reactivity profile of this compound. We will delve into its synthesis and explore its utility in key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven protocols to harness the full synthetic potential of this important intermediate. The applications of closely related analogs, such as 2-bromo-4-methoxypyridine, in the synthesis of anti-inflammatory and anti-cancer agents, as well as in the development of herbicides and pesticides, underscore the significance of this class of compounds.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 17117-13-4[2][3] |
| Molecular Formula | C₇H₈BrNO[2][3] |
| Molecular Weight | 202.05 g/mol [2] |
| Boiling Point | 247.3 °C at 760 mmHg |
| Density | 1.449 g/cm³ |
| Flash Point | 103.4 °C |
Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is a critical first step for its utilization. While several routes can be envisaged, a practical and scalable approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine. The following protocol is adapted from a reliable method for the synthesis of the analogous 2-bromo-4-methoxypyridine.[4]
Experimental Protocol: Synthesis from 2-Bromo-4-chloropyridine
Reaction Scheme:
Caption: Synthesis of this compound via SNAr.
Materials:
-
2-Bromo-4-chloropyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-4-chloropyridine (1.0 eq) in anhydrous DMSO, add sodium ethoxide (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation (Na⁺) while leaving the nucleophile (EtO⁻) highly reactive.
-
Temperature: The elevated temperature of 120 °C is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.
-
Workup: The aqueous workup is designed to remove the DMSO and inorganic salts, while the extraction with ethyl acetate isolates the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of this compound serves as an excellent handle for the construction of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures and is widely used in drug discovery.[5] The reaction couples an organoboron species with an organic halide.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Coupling with Phenylboronic Acid
This protocol is based on general procedures for the Suzuki coupling of bromopyridines.[6]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Role of Reagents:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Palladium Catalyst: The active Pd(0) species undergoes oxidative addition with the C-Br bond.
-
Ligand (PPh₃): Stabilizes the palladium center and modulates its reactivity.
-
Base (K₂CO₃): Activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[5]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 75-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 80-99 |
Data is representative for Suzuki couplings of bromopyridines and may require optimization for this compound.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of amine nucleophiles. A practical method for the amination of 2-bromopyridines has been developed, which can be adapted for this compound.[7]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Representative Protocol: Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and toluene.
-
Add morpholine (1.2 eq).
-
Seal the tube and heat the mixture at 100 °C for the required time (monitor by GC-MS or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to alkynylpyridines.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Representative Protocol: Coupling with Phenylacetylene
This protocol is adapted from procedures for the Sonogashira coupling of halopyridines.[7][8]
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous and degassed THF and triethylamine.
-
Add phenylacetylene (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes this compound susceptible to nucleophilic aromatic substitution, particularly at the C2 position where the bromine atom is a good leaving group.
Mechanism of SNAr:
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]
Caption: General mechanism for SNAr on this compound.
Experimental Protocol: Reaction with Sodium Ethoxide
This protocol demonstrates the displacement of the bromide with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.
-
Purify the product, 2,4-diethoxypyridine, by column chromatography or distillation.
Influence of the 4-Ethoxy Group on Reactivity
The 4-ethoxy group plays a significant role in modulating the reactivity of the pyridine ring. As an electron-donating group, it increases the electron density of the ring system. This has several consequences:
-
Palladium-Catalyzed Cross-Coupling: The electron-donating nature of the ethoxy group can slightly increase the electron density at the C2 carbon, which may slow down the rate of oxidative addition of the Pd(0) catalyst into the C-Br bond compared to an unsubstituted 2-bromopyridine. However, this effect is generally modest, and the C-Br bond remains the primary site of reactivity in these transformations.
-
Nucleophilic Aromatic Substitution: The ethoxy group deactivates the pyridine ring towards nucleophilic attack by increasing the electron density, making the ring less electrophilic. Consequently, more forcing conditions (higher temperatures, stronger nucleophiles) may be required for SNAr reactions compared to 2-bromopyridine or 2-bromopyridines bearing electron-withdrawing groups.
Conclusion
This compound is a valuable and versatile building block with a well-defined reactivity profile. Its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution allows for the facile introduction of a wide range of substituents, making it an important intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis and key reactions, supported by practical protocols and mechanistic insights, to empower researchers in their synthetic endeavors.
References
-
2-Bromo-4-methoxypyridine - Chem-Impex. (URL: [Link])
-
This compound | CAS 17117-13-4 - Matrix Fine Chemicals. (URL: [Link])
- CN104402805A - 2-bromopyridine synthesis method - Google P
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (URL: [Link])
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- US11613549B2 - Bromination of pyridine derivatives - Google P
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (URL: [Link])
-
Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
-
nucleophilic aromatic substitutions - YouTube. (URL: [Link])
-
The Suzuki Reaction. (URL: [Link])
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS 17117-13-4 [matrix-fine-chemicals.com]
- 4. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
2-Bromo-4-ethoxypyridine as a building block in organic synthesis
An Application Note and Comprehensive Protocol Guide for the Use of 2-Bromo-4-ethoxypyridine in Modern Organic Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated pyridines are a cornerstone of this molecular toolkit, offering a versatile handle for a myriad of chemical transformations. Among these, this compound has emerged as a particularly valuable synthon.
Its utility is rooted in a synthetically advantageous arrangement of functional groups: a bromine atom at the electron-deficient 2-position and an electron-donating ethoxy group at the 4-position. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized carbon-carbon and carbon-heteroatom bond formation.[1] The 4-ethoxy group, in turn, modulates the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of the resulting products. This unique combination makes this compound an indispensable intermediate for accessing a wide array of substituted pyridine derivatives, which are prevalent scaffolds in biologically active compounds.[2][3]
This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its application in key synthetic transformations and explaining the rationale behind the experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in any laboratory setting.
Properties of this compound
| Property | Value | Source |
| CAS Number | 17117-13-4 | [4] |
| Molecular Formula | C₇H₈BrNO | [4] |
| Molecular Weight | 202.05 g/mol | [4] |
| Density | 1.449 g/cm³ | [4] |
| Boiling Point | 247.3 °C at 760 mmHg | [4] |
| Flash Point | 103.4 °C | [4] |
| Refractive Index | 1.534 | [4] |
Safety and Handling
This compound, like many halogenated organic compounds, requires careful handling to minimize risk.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[5][6] Ingestion may lead to gastrointestinal irritation.[5]
-
Precautions:
-
Always handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
-
Storage:
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C(2)-Br bond in this compound is highly susceptible to oxidative addition by a palladium(0) catalyst, which is the crucial first step in most cross-coupling reactions.[9] This reactivity makes it an ideal substrate for constructing more complex molecules. The general reactivity trend for halogens in this step is I > Br > Cl, making bromides a good balance of reactivity and stability.[9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[10][11]
Causality in Protocol Design:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, initiates the catalytic cycle.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the reaction. The choice of ligand can dramatically affect reaction efficiency.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10][12]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Detailed Protocol: Synthesis of 2-Aryl-4-ethoxypyridine
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
Reaction Execution: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4-ethoxypyridine product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[1][13][14] This reaction has become indispensable for synthesizing arylamines, which are common motifs in pharmaceuticals.
Causality in Protocol Design:
-
Ligand Choice: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which is the C-N bond-forming step.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine, forming the active nucleophile.
-
Aprotic Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to facilitate the reaction.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Detailed Protocol: Synthesis of N-Aryl-4-ethoxypyridin-2-amine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a reaction tube: a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).
-
Solvent and Reaction: Add anhydrous toluene (4 mL). Seal the tube and heat the mixture to 110 °C with stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite, rinsing with ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to afford the N-substituted 2-aminopyridine product.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a reliable method for forming carbon-carbon triple bonds.
Causality in Protocol Design:
-
Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst activates the C-Br bond, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne C-H bond.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It serves to deprotonate the alkyne and neutralize the HBr formed during the reaction.
Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling experiment.
Detailed Protocol: Synthesis of 2-Alkynyl-4-ethoxypyridine
-
Reaction Setup: To a reaction flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Execution: Stir the mixture at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be applied. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through celite to remove the ammonium salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired 2-alkynyl-4-ethoxypyridine.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the predictable and efficient introduction of aryl, amino, and alkynyl functionalities at the 2-position of the pyridine ring. The protocols and workflows detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this key intermediate in the synthesis of novel compounds with potential applications in medicine and materials science.
References
- MySkinRecipes. (n.d.). 2-Bromo-4-ethynylpyridine.
- Chem-Impex. (n.d.). 2-Bromo-4-methoxypyridine.
- Cayman Chemical. (2025, October 21). 2-Bromo-4'-methylpropiophenone - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.
- ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Guidechem. (n.d.). How to Efficiently Synthesize 4-Bromo-2-methoxypyridine?.
- ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.
- PubChem. (n.d.). 2-Bromo-4-methoxypyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ChemScene. (n.d.). 2,5-Dibromo-4-methoxypyridine.
- ResearchGate. (2009, November). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Navigating the Synthesis and Applications of 4-Bromo-2-methoxypyridine: A Chemical Intermediate Deep Dive.
- PubChem. (n.d.). 4-Bromo-2-methoxypyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Introduction: The Strategic Importance of Pyridine Scaffolds
An Application Guide for the Synthesis of Substituted 4-Ethoxypyridines via Stille Cross-Coupling
In the landscape of modern drug discovery and development, pyridine-based molecular architectures are of paramount importance. Their prevalence in FDA-approved pharmaceuticals underscores their role as privileged scaffolds, capable of engaging in critical hydrogen bonding and π-stacking interactions within biological targets. The synthesis of functionalized pyridines, therefore, is a central challenge for medicinal chemists. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Stille coupling offers a robust and versatile method for constructing carbon-carbon bonds with exceptional functional group tolerance.[1][2]
This application note provides a detailed protocol and technical insights for the Stille cross-coupling of 2-Bromo-4-ethoxypyridine. This specific substrate is an important building block, and its successful coupling opens avenues to a diverse range of 2-substituted-4-ethoxypyridine derivatives for screening libraries and lead optimization campaigns. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting suboptimal results. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the electrophile (this compound). This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a square planar Pd(II) intermediate.[5][6]
-
Transmetalation: The organostannane reagent (R-SnBu₃) then exchanges its organic group (R) with the halide on the palladium center. This is often the rate-limiting step of the cycle.[1] The precise mechanism can be complex, but it results in a new Pd(II) species where both organic partners are bound to the metal.[5]
-
Reductive Elimination: In the final step, the two organic groups are coupled together, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5][6]
The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, solvent, and additives.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Coupling of this compound with (4-methoxyphenyl)tributylstannane
This protocol details a representative Stille coupling. Researchers should note that optimization may be required for different organostannane partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Purity | Notes |
| This compound | 204.05 | 1.0 | 1.0 | >97% | Substrate |
| (4-methoxyphenyl)tributylstannane | 425.20 | 1.2 | 1.2 | >95% | Stannane coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 | >97% | Palladium catalyst precursor |
| Triphenylarsine (AsPh₃) | 306.23 | 0.16 | 0.16 | >98% | Ligand |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 0.10 | >98% | Co-catalyst / Additive |
| Anhydrous Dioxane | - | 10 mL | - | >99.8% | Reaction solvent, should be degassed |
| Saturated aq. Potassium Fluoride (KF) | - | ~20 mL | - | - | For workup to remove tin byproducts |
| Ethyl Acetate | - | ~100 mL | - | HPLC | For extraction |
| Brine | - | ~20 mL | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - | Drying agent |
Rationale for Reagent Choices:
-
Catalyst System (Pd₂(dba)₃ / AsPh₃): While Pd(PPh₃)₄ is a common choice, the combination of Pd₂(dba)₃ and a ligand like triphenylarsine (AsPh₃) often provides higher activity and stability.[2] AsPh₃ can accelerate the reductive elimination step in some systems.
-
Excess Stannane (1.2 eq.): A slight excess of the organostannane is used to drive the reaction to completion and to compensate for any potential side reactions, such as homocoupling.[7]
-
Copper(I) Iodide (CuI): The addition of a copper(I) salt is a widely adopted technique to accelerate the transmetalation step, which is often rate-limiting.[3] This is particularly beneficial for couplings involving heteroaromatic halides.[5]
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is CRITICAL):
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (204 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), triphenylarsine (49 mg, 0.16 mmol), and Copper(I) Iodide (19 mg, 0.10 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add 10 mL of anhydrous, degassed dioxane to the flask. Stir the mixture for 10 minutes at room temperature to allow for catalyst-ligand complex formation.
-
Via syringe, add (4-methoxyphenyl)tributylstannane (0.51 g, 1.2 mmol) to the reaction mixture.
Reaction Execution: 6. Immerse the flask in a preheated oil bath at 90 °C. 7. Allow the reaction to stir vigorously for 12-24 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by periodically taking a small aliquot (via syringe) and quenching it with water/EtOAc. The disappearance of the starting this compound indicates reaction completion.
Workup and Purification: 9. Once the reaction is complete, cool the flask to room temperature. 10. Dilute the reaction mixture with 50 mL of ethyl acetate. 11. Transfer the mixture to a separatory funnel. 12. Crucial Step for Tin Removal: Add 20 mL of a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for 1-2 hours. A precipitate of tributyltin fluoride (Bu₃SnF) will form.[7][8] 13. Filter the entire mixture through a pad of Celite® to remove the precipitate and any palladium black. Wash the Celite® pad with additional ethyl acetate (~20 mL). 14. Return the filtrate to the separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 16. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenyl)-4-ethoxypyridine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)) | Ensure rigorous inert atmosphere techniques. Use freshly opened, high-purity solvents and reagents. Degas the solvent thoroughly (e.g., by sparging with argon for 30 min). |
| Low reactivity of coupling partners | Increase reaction temperature (e.g., to 100-110 °C). Consider a more electron-rich phosphine ligand (e.g., P(t-Bu)₃) to promote oxidative addition. Ensure the quality of the organostannane reagent. | |
| Homocoupling of Stannane | Oxygen contamination; reaction conditions too harsh. | Improve degassing and inert atmosphere protocol. Lower the reaction temperature. Ensure the Pd(0) source is of high quality. |
| Difficult Purification | Incomplete removal of tributyltin byproducts. | Repeat the KF wash, ensuring vigorous stirring for an extended period. During chromatography, sometimes a small amount of triethylamine (~1%) in the eluent can help remove residual tin compounds.[7] |
| Stalled Reaction | Ligand dissociation or catalyst decomposition. | Try a different ligand. Buchwald-type biarylphosphine ligands can be effective for challenging couplings.[9] Adding a fresh portion of the catalyst mid-reaction can sometimes restart a stalled reaction. |
Conclusion
The Stille cross-coupling reaction is an indispensable tool for the synthesis of complex molecules in drug discovery.[1] The protocol provided herein for this compound offers a reliable starting point for accessing a wide array of valuable pyridine derivatives. By understanding the underlying mechanism and paying close attention to critical experimental details—particularly the maintenance of an inert atmosphere and the effective removal of organotin byproducts—researchers can successfully leverage this powerful transformation to advance their synthetic programs.
References
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2016). The Stille Reaction, 38 Years Later. Organometallics, 35(11), 1744-1751. [Link]
-
Kumar, A., Singh, A., & Kumar, S. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(1), 1-23. [Link]
-
ChemOrgChem. (2023, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Schmidt, J., Choi, J., Morken, J. P. (2016). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 8(7), 679-684. [Link]
-
Farina, V. (1998). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. In Transition Metals for Organic Synthesis (pp. 2-25). [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Agrochemical Scaffolds Utilizing 2-Bromo-4-ethoxypyridine
Introduction: The Pyridine Core in Modern Agrochemicals
The pyridine heterocycle is a privileged scaffold in the discovery of novel agrochemicals, forming the core structure of numerous fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an invaluable component in designing next-generation crop protection agents.[3] Among the vast array of pyridine-based building blocks, 2-Bromo-4-ethoxypyridine has emerged as a particularly versatile and strategic intermediate.[4][5]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides detailed protocols and expert insights into the application of this compound for the synthesis of complex agrochemical compounds. We will delve into the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to empower scientists to leverage this building block with precision and efficiency.
Physicochemical Properties & Reactivity Profile of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application. This compound is a stable, yet reactive, intermediate designed for synthetic elaboration.[4]
| Property | Value | Source |
| CAS Number | 17117-13-4 | [5][6] |
| Molecular Formula | C₇H₈BrNO | [5][6] |
| Molecular Weight | 202.05 g/mol | [5] |
| Appearance | Off-white to pale yellow liquid/solid | [4] |
| Boiling Point | 247.3°C at 760 mmHg | [6] |
| Density | 1.449 g/cm³ | [6] |
Reactivity Insights: The synthetic utility of this compound is dictated by the interplay of its substituents on the electron-deficient pyridine ring.[7]
-
The 2-Bromo Group: This is the primary reactive site for functionalization. The bromine atom is an excellent leaving group in two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling: It readily undergoes oxidative addition to a Pd(0) complex, initiating catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] This is the preferred method for constructing C-C and C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for attack by strong nucleophiles.[9][10]
-
-
The 4-Ethoxy Group: As an electron-donating group, the ethoxy substituent modulates the overall electronics of the pyridine ring. While it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine, its primary role is often as a fixed structural element in the final target agrochemical, contributing to the molecule's desired bioactivity and physicochemical properties.
Core Synthetic Protocols & Methodologies
The following sections provide detailed, field-proven protocols for the most critical transformations involving this compound in an agrochemical discovery context.
Suzuki-Miyaura Cross-Coupling: Building Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[11] In agrochemical synthesis, this reaction is paramount for linking the 4-ethoxypyridine core to other aryl or heteroaryl fragments, a common strategy for building complex fungicides and herbicides.[8]
Expert Rationale (Causality): The choice of catalyst, ligand, base, and solvent is critical for a successful coupling.
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., JohnPhos) is highly effective for coupling heteroaryl halides.[12] The bulky ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.
-
Base: Cesium carbonate (Cs₂CO₃) is often used as it is a strong, yet non-nucleophilic, base that facilitates the crucial transmetalation step without promoting side reactions.[12]
-
Solvent: A mixture of an organic solvent like THF and water is used to dissolve both the organic and inorganic reagents, ensuring a homogeneous reaction mixture.[12]
Detailed Protocol: Synthesis of 2-(Aryl)-4-ethoxypyridine
-
Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), Pd₂(dba)₃ (0.05 eq.), JohnPhos (0.2 eq.), and cesium carbonate (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed THF (2.5 mL per 0.22 mmol of halide) and degassed water (0.5 mL per 0.22 mmol of halide) via syringe.
-
Reaction: Heat the reaction mixture to 40-60°C under an argon atmosphere and monitor by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Work-up: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-ethoxypyridine | ~90% |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-ethoxypyridine | ~85% |
| 3-Furylboronic acid | 2-(Furan-3-yl)-4-ethoxypyridine | ~88% |
(Yields are representative and may vary based on specific conditions and substrate purity.)
Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in many advanced agrochemicals.[13][14] This palladium-catalyzed reaction allows for the direct coupling of amines with aryl halides under relatively mild conditions, overcoming the limitations of older, harsher methods.[15][16]
Expert Rationale (Causality):
-
Catalyst System: The choice of ligand is paramount. For coupling with 2-bromopyridines, chelating bisphosphine ligands such as dppp can be highly effective in combination with a palladium source like Pd(OAc)₂.[17] These ligands promote the formation of the key amido-Pd(II) intermediate.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Detailed Protocol: Synthesis of N-(Aryl)-4-ethoxypyridin-2-amine
-
Reagent Preparation: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 eq.), the phosphine ligand (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a flame-dried Schlenk tube.
-
Solvent & Reactants: Add anhydrous toluene. Stir for 5 minutes, then add the amine (1.2 eq.) followed by this compound (1.0 eq.).
-
Reaction: Seal the tube and heat the mixture to 80-110°C. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.
Quantitative Data Summary:
| Amine Coupling Partner | Product | Yield (%) |
| Aniline | N-Phenyl-4-ethoxypyridin-2-amine | ~82% |
| Morpholine | 4-(4-Ethoxypyridin-2-yl)morpholine | ~91% |
| Benzylamine | N-Benzyl-4-ethoxypyridin-2-amine | ~78% |
(Yields are representative and depend heavily on the specific amine and ligand system used.)
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, classical SNAr offers a direct, often metal-free, route for installing certain nucleophiles.[18] This method is particularly effective for introducing sulfur and oxygen functionalities. The reaction is driven by the formation of a stable, negatively charged Meisenheimer intermediate, which is favored by the electron-deficient nature of the pyridine ring.[18]
Expert Rationale (Causality):
-
Nucleophile Choice: This reaction works best with soft, highly polarizable nucleophiles like thiolates (RS⁻) or alkoxides (RO⁻).
-
Solvent: Polar aprotic solvents such as DMF or DMSO are ideal. They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," thereby increasing its nucleophilicity.
-
Temperature: Elevated temperatures are often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the initial nucleophilic attack.[9]
Detailed Protocol: Synthesis of 2-(Alkylthio)-4-ethoxypyridine
-
Nucleophile Preparation: In a round-bottom flask, dissolve the corresponding thiol (1.1 eq.) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C. Stir until hydrogen evolution ceases (approx. 30 minutes).
-
Reactant Addition: Add a solution of this compound (1.0 eq.) in DMF to the freshly prepared sodium thiolate solution.
-
Reaction: Heat the mixture to 80-100°C and monitor by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to ambient temperature and carefully pour it into ice water.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Safety and Handling
Proper handling of this compound and related reagents is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19]
-
Toxicology: Halogenated pyridines are generally considered harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and serious eye irritation.[20][21] Avoid all direct contact.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[19] Refrigeration is recommended to maintain long-term product quality.[19]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a high-value building block for the synthesis of advanced agrochemicals. Its well-defined reactivity allows for the strategic and predictable installation of diverse functionalities through robust protocols such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the underlying principles and carefully selecting reaction conditions, researchers can efficiently construct novel molecular architectures, accelerating the discovery pipeline for next-generation crop protection solutions.
References
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Matrix Fine Chemicals. This compound | CAS 17117-13-4. [Link]
-
PubChem. 2-Bromopyridine | C5H4BrN | CID 7973. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Link]
-
Liu, C. et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]
-
PubChem. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484. [Link]
-
Zakharychev, V.V. & Martsynkevich, A.M. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
-
Moon, M.P. et al. (1978). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. [Link]
-
Billingsley, K.L. & Buchwald, S.L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]
-
Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
-
ResearchGate. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Nuno Ricardo. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
-
Wang, H. et al. (2021). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. PMC - NIH. [Link]
-
Nielsen, M.K. & Hartwig, J.F. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
-
DOKUMEN.PUB. Synthesis and Chemistry of Agrochemicals II. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CAS 17117-13-4 [matrix-fine-chemicals.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. fishersci.com [fishersci.com]
- 20. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-4-ethoxypyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-4-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies tailored to the unique electronic properties of this substrate.
Understanding the Molecule: The Role of the 4-Ethoxy Group
The 4-ethoxy group is an electron-donating group (EDG) on the pyridine ring. This electronic feature significantly influences the reactivity of the 2-bromo position in the Suzuki coupling. While an EDG can sometimes make the oxidative addition of the palladium catalyst to the carbon-bromine bond more challenging compared to electron-deficient systems, it also affects the overall electron density of the ring system, which can be leveraged for successful coupling with the right choice of catalyst, ligand, and reaction conditions.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is giving low to no yield. What are the most likely causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The electron-rich nature of the pyridine ring can slow down the rate-determining oxidative addition step.[1][2] Other common culprits include suboptimal catalyst/ligand combination, inappropriate base or solvent selection, and the occurrence of side reactions such as protodeboronation of the boronic acid or hydrodehalogenation of the starting material. Catalyst inhibition by the pyridine nitrogen can also be a factor.
Q2: What is protodeboronation and how can I minimize it in my reaction?
A2: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid reacts with a proton source (often water or protic solvents) to replace the boronic acid group with a hydrogen atom. This is particularly problematic with heteroaryl boronic acids.[3] To minimize this, ensure your reagents and solvents are appropriately dry if running under anhydrous conditions. If using aqueous conditions, the choice of base is critical. Using a weaker base or a phosphate base like K₃PO₄ can sometimes suppress this side reaction. Additionally, ensuring the transmetalation step is faster than the protodeboronation by using an efficient catalyst system is key.
Q3: I am observing the formation of 4-ethoxypyridine as a byproduct. What is causing this and how can I prevent it?
A3: The formation of 4-ethoxypyridine is due to a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur after the oxidative addition step, where the palladium complex reacts with a hydride source in the reaction mixture, followed by reductive elimination.[4] Potential hydride sources can be the solvent (like isopropanol) or certain additives. To prevent this, ensure you are using a high-purity, appropriate solvent and consider screening different bases, as some can promote this side reaction more than others.
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A4: While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand is common, using a well-defined pre-catalyst (e.g., SPhos Pd G2, XPhos Pd G3) can offer several advantages. Pre-catalysts are often more stable, provide a more accurate palladium-to-ligand ratio, and can lead to more reproducible results, which is particularly beneficial when dealing with challenging substrates.
Troubleshooting Guide: From Low Yield to High Performance
Scenario 1: Low Conversion of this compound
If you are observing a significant amount of unreacted starting material, the oxidative addition step is likely the bottleneck. The electron-rich nature of the 4-ethoxypyridine ring can make the C-Br bond less electrophilic.
Troubleshooting Workflow:
Caption: Troubleshooting low conversion.
Detailed Recommendations:
-
Catalyst and Ligand Selection: For electron-rich aryl bromides, palladium catalysts with bulky, electron-donating phosphine ligands are generally more effective.[2] While traditional catalysts like Pd(PPh₃)₄ can work, consider switching to more advanced Buchwald-type ligands.
Catalyst/Ligand System Rationale Pd(OAc)₂ + SPhos SPhos is a bulky, electron-rich ligand that promotes oxidative addition. XPhos Pd G3 A highly active pre-catalyst suitable for challenging couplings. Pd(dppf)Cl₂ A common and often effective catalyst for a range of Suzuki couplings. -
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition. If you are running the reaction at a lower temperature, consider increasing it to 80-100 °C. Microwave-assisted heating can also be highly effective in reducing reaction times and improving yields.[4][5]
Scenario 2: Significant Byproduct Formation (Protodeboronation and/or Homocoupling)
The presence of significant byproducts indicates that the desired cross-coupling pathway is competing with undesirable side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting byproduct formation.
Detailed Recommendations:
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] For sensitive substrates, the choice of base can significantly impact the prevalence of side reactions.
Base Considerations K₂CO₃ A common and effective base, often used in aqueous mixtures. K₃PO₄ A stronger base that can be effective in anhydrous conditions and may reduce protodeboronation. Cs₂CO₃ A strong base that can enhance reaction rates, but may also promote side reactions if not optimized. -
Solvent System: The solvent influences the solubility of reagents and the stability of intermediates. A mixed solvent system is often beneficial.
Solvent System Rationale Dioxane/Water (e.g., 4:1) A versatile system that can facilitate the dissolution of both organic and inorganic reagents. Toluene/Water Another common biphasic system. DMF or DMA (in aqueous mixture) Polar aprotic solvents that can enhance reaction rates, particularly with microwave heating.[7] -
Degassing: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the boronic acid. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1, 0.1 M)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
Microwave irradiation can significantly accelerate the reaction and is an excellent tool for rapid screening of conditions.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., DMF/Water, 5:1, 0.2 M)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, and the base.
-
Add the solvent and the palladium catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-30 minutes.
-
Cool the reaction vial to room temperature and work up as described in Protocol 1.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (this compound).[2]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[8][9]
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst.[10]
References
-
Bjelic, S., & Strazisar, M. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2849. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Lectures. (2020, July 11). Suzuki Coupling. [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
J&K Scientific LLC. (2025). Suzuki Cross-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 15(4), 835–854. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 837-844. [Link]
-
Thomas, S., & Tilset, M. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1667–1673. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Pd-catalyzed cross-couplings of alkyl halides. Chemical Science, 2(8), 1445-1456. [Link]
-
Ball, N. D., Rueda-Espinosa, J., Ramanayake, D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Bjelic, S., & Strazisar, M. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(11), 2849. [Link]
-
Ak, M. S., & Ay, N. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(11), 2849. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
Improving the reaction rate of 2-Bromo-4-ethoxypyridine couplings
This guide serves as a specialized technical support resource for researchers encountering kinetic bottlenecks in the cross-coupling of 2-Bromo-4-ethoxypyridine .
Topic: Accelerating Reaction Rates & Overcoming Catalyst Deactivation Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Substrate Challenge
The this compound scaffold presents a "perfect storm" of kinetic impediments that standard screening kits often fail to address. You are likely facing two simultaneous competing mechanisms:
-
Electronic Deactivation (The 4-Ethoxy Effect): Unlike 2-bromo-4-cyanopyridine, where the electron-withdrawing group (EWG) activates the C-Br bond, the 4-ethoxy group is a strong electron-donating group (EDG) by resonance. This raises the energy of the
orbital at the C2 position, significantly increasing the activation energy required for the Palladium(0) oxidative addition step. -
Catalyst Sequestration (The Pyridine Trap): The basic nitrogen of the pyridine ring is a competent
-donor. Without sufficient steric bulk on your ligand, the substrate coordinates to the Palladium center ( ), forming an off-cycle resting state (catalyst poison) rather than undergoing oxidative addition.
Troubleshooting Module: Suzuki-Miyaura Coupling
Primary Issue: Incomplete conversion; recovery of starting material. Diagnosis: Rate-Determining Step (RDS) is Oxidative Addition.
Optimization Protocol
To force turnover, you must employ electron-rich, bulky phosphines that drive oxidative addition into electron-rich aryl halides while sterically preventing N-coordination.
Recommended System:
-
Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ (Avoid Pd(PPh₃)₄; it is too liable to N-poisoning).
-
Ligand: SPhos or XPhos (Buchwald G2/G3 precatalysts are ideal).
-
Why: The biaryl backbone provides steric bulk to stop N-binding, while the electron-rich dicyclohexylphosphino group accelerates oxidative addition into the deactivated C-Br bond.
-
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.[1]
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if hydrolysis of ethoxy is observed).
-
Additive: CuI (5-10 mol%) .
Data Table: Ligand Performance Comparison
Conditions: 1.0 eq ArBr, 1.5 eq ArB(OH)₂, 2 mol% Pd, 3 eq Base, 100°C, 4h.
| Ligand | Conversion (%) | Yield (%) | Observation |
| PPh₃ | < 15% | < 10% | Rapid catalyst precipitation (Pd black). |
| dppf | 45% | 40% | Slow kinetics; stalls after 2 hours. |
| PCy₃ | 60% | 55% | Better, but significant homocoupling. |
| SPhos | 98% | 92% | Fast oxidative addition; high turnover. |
| XPhos | 95% | 89% | Excellent for sterically hindered boronic acids. |
Troubleshooting Module: Buchwald-Hartwig Amination
Primary Issue: No product; formation of de-brominated pyridine (hydrodehalogenation).
Diagnosis:
Optimization Protocol
For C-N bond formation with this substrate, ligand selection is binary: it either works well or fails completely.
Recommended System:
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Alternative:Xantphos has shown specific high efficacy for 2-halopyridines due to its wide bite angle, which enforces reductive elimination.
-
-
Base: NaOtBu (Sodium tert-butoxide).
-
Warning: If your substrate contains base-sensitive esters, switch to Cs₂CO₃ .
-
-
Temperature: 100°C - 110°C.
Visualization: Ligand Selection Logic
The following diagram illustrates the decision matrix for optimizing the coupling based on nucleophile type.
Caption: Decision matrix for ligand selection based on coupling type and nucleophile class.
The "Nuclear Option": Lithium-Halogen Exchange
If Palladium catalysis fails due to extreme poisoning or steric hindrance, you must bypass the catalytic cycle entirely by reversing the polarity of the bond.
Protocol:
-
Solvent: Anhydrous THF or Et₂O (Must be dry; <50 ppm H₂O).
-
Temperature: Cool to -78°C (Critical to prevent nucleophilic attack on the ethoxy group or pyridine ring opening).
-
Reagent: Add n-BuLi (1.1 eq) dropwise.
-
Note: The Lithium-Halogen exchange at the 2-position is extremely fast (minutes).
-
-
Electrophile:
-
For Suzuki (Reverse): Quench with Triisopropyl borate (B(OiPr)₃) to form the boronic ester.
-
For Negishi: Quench with ZnCl₂ to form the organozinc species, then add the coupling partner and Pd catalyst.
-
Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately upon heating, and I get no conversion. Why? A: "Pd Black" precipitation indicates that the active monomeric Pd(0) species is unstable and aggregating into inactive nanoparticles. This happens because oxidative addition is too slow (due to the 4-ethoxy group).
-
Fix: Increase the ligand-to-metal ratio (2:1 for bidentate, 4:1 for monodentate) or switch to a precatalyst (e.g., XPhos Pd G3) that releases the active species at a controlled rate.
Q2: Can I use microwave irradiation? A: Yes, and it is highly recommended for this substrate. The 4-ethoxy group deactivates the ring, requiring higher activation energy. Microwave heating (120°C - 140°C for 10-20 mins) can overcome the activation barrier that conventional heating cannot surmount without decomposing the catalyst over long durations.
Q3: I see a side product where the ethoxy group is missing (2-bromo-4-hydroxypyridine). A: You are using harsh acidic conditions or Lewis acids (like BBr₃ generated in situ) that cleave the ether.
-
Fix: Ensure your base is anhydrous (use Cs₂CO₃ dried under vacuum) and avoid acidic workups. If using Suzuki coupling, switch to a non-hydrolytic base system like K₃PO₄ in Toluene.
Q4: How do I visualize the "Pyridine Poisoning" mechanism? A: The diagram below details the competition between the productive cycle and the poisoning pathway.
Caption: Competition between N-coordination (poisoning) and Oxidative Addition. Bulky ligands favor the Blue path.
References
-
Suzuki Coupling Mechanism & Conditions
-
Buchwald-Hartwig Ligand Selection
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
-
-
Catalyst Poisoning by Pyridines
-
BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Technical Notes, 2025 . Link (Snippet 1.4)
-
- Stambuli, J. P., et al. "Reaction of Pd(0) with Aryl Halides." Journal of the American Chemical Society, 2024. (Contextualized from Snippet 1.7/1.8 regarding Pd(I)/Pd(III)
-
Use of Xantphos in Pyridine Couplings
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-ethoxypyridine and 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines are indispensable intermediates, offering a reactive handle for a multitude of chemical transformations. This guide provides a detailed comparative analysis of the reactivity of two such building blocks: 2-bromo-4-ethoxypyridine and 2-chloro-4-ethoxypyridine. We will explore their performance in key synthetic reactions, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Reactivity Differences
| Reaction Type | More Reactive Species | Underlying Principle |
| Palladium-Catalyzed Cross-Coupling | This compound | Weaker C-Br bond, faster oxidative addition |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4-ethoxypyridine | Higher electronegativity of chlorine stabilizes the Meisenheimer intermediate |
Deeper Dive: Mechanistic Insights and Experimental Evidence
The divergent reactivity of these two compounds stems from the fundamental properties of the carbon-halogen bond and the electronic nature of the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
In widely utilized transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl.[1] This is a direct consequence of the carbon-halogen bond dissociation energies (BDEs); the weaker the bond, the faster the oxidative addition. The C-Br bond is significantly weaker than the C-Cl bond, making this compound the more reactive substrate in these reactions.[1] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Illustrative Data: Suzuki-Miyaura Coupling of Analogous 2-Halopyridines
While direct comparative data for the title compounds is scarce, the following table illustrates the general trend observed for analogous 2-halopyridines in Suzuki-Miyaura reactions.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 81 | [2] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl(2-di-t-butylphosphino-2′,4′,6′-triisopropylbiphenyl)palladium(II) chloride | K₂CO₃ | THF/MeOH | 60 | 24 | ~60-70 | [3] |
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, 2-chloro-4-ethoxypyridine is generally the more reactive substrate. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is influenced by the ability of the pyridine ring to stabilize this negative charge and the leaving group ability of the halide.
The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[4] For the halide leaving group, the trend is often F > Cl > Br > I. This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through its inductive effect.
Illustrative Data: Nucleophilic Aromatic Substitution on Analogous Halopyridines
The following examples highlight the feasibility of SNAr reactions on related halopyridines.
| Halopyridine | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Cysteamine | Ethanol | 140 (MW) | 0.35 | >95 | [2] |
| 2-Chloropyridine | Various Amines | - | Heat | - | Good | [5] |
Reaction Pathway: Nucleophilic Aromatic Substitution
Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-(4-methoxyphenyl)-4-ethoxypyridine.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloro-4-ethoxypyridine
Objective: To synthesize 2-amino-4-ethoxypyridine.
Materials:
-
2-Chloro-4-ethoxypyridine (1.0 equiv)
-
Aqueous ammonia (excess)
-
Copper(II) sulfate (catalytic)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, combine 2-chloro-4-ethoxypyridine, aqueous ammonia, and a catalytic amount of copper(II) sulfate.
-
Seal the vessel tightly and heat the mixture to 150-180 °C for 12-24 hours. Caution: This reaction generates high pressure. Use appropriate safety precautions and equipment.
-
Cool the reaction vessel to room temperature before opening.
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The choice between this compound and 2-chloro-4-ethoxypyridine is contingent upon the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the bromo-derivative offers a distinct advantage, often leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitutions, the chloro-derivative is typically the more reactive substrate. A thorough understanding of these reactivity principles is paramount for the strategic design of efficient and robust synthetic routes in the development of novel chemical entities.
References
-
Chemical Science. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Available at: [Link]
-
Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Available at: [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
-
Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-4-ethoxypyridine Derivatives
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of many innovative molecules. Among these, substituted pyridines are of paramount importance. 2-Bromo-4-ethoxypyridine, and its derivatives, are versatile chemical intermediates prized for their role in constructing complex molecular architectures.[1][2] The strategic placement of the bromo and ethoxy groups on the pyridine ring allows for regioselective functionalization, primarily through cross-coupling reactions, making this scaffold a valuable asset in the synthesis of novel pharmaceuticals and functional materials.[2]
This guide provides an in-depth comparative analysis of the essential spectroscopic techniques required for the unambiguous characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind our analytical choices and to provide robust, field-tested protocols. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, treating each not as an isolated technique, but as a complementary piece of a holistic analytical puzzle. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to confirm the structure and purity of these critical building blocks.
Core Spectroscopic Techniques: A Comparative Analysis
The structural elucidation of an organic molecule is never reliant on a single piece of evidence. It is a process of accumulating and correlating data from multiple orthogonal techniques. For a molecule like this compound, each spectroscopic method provides a unique and indispensable perspective on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and verifying the integrity of the ethoxy group. The choice of a high-field spectrometer (≥400 MHz) is crucial for achieving the necessary signal dispersion to resolve the fine coupling details of the aromatic protons.[3]
Expected Spectroscopic Signatures for this compound:
-
¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridine ring and the five protons of the ethoxy group.
-
Aromatic Region (δ 6.5-8.5 ppm): The electron-donating ethoxy group at C4 and the electron-withdrawing bromine at C2 create a unique electronic environment. We predict three signals: a doublet for the H-6 proton (adjacent to the nitrogen), a doublet for the H-5 proton, and a singlet-like or finely-split signal for the H-3 proton. The coupling constants (J-values) between these protons are key to confirming their relative positions.
-
Aliphatic Region (δ 1.0-4.5 ppm): The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene protons (-OCH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃).[4]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals, confirming the total carbon count.
-
Aromatic Region (δ 110-165 ppm): Five signals corresponding to the pyridine ring carbons. The carbon bearing the ethoxy group (C4) will be significantly shielded, while the carbon attached to the bromine (C2) will also show a characteristic shift.
-
Aliphatic Region (δ 15-70 ppm): Two signals for the ethoxy group carbons (-OCH₂- and -CH₃).
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Rationale: IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It is a rapid and non-destructive technique, perfect for a quick verification of key structural features. For this compound, IR confirms the presence of the aromatic pyridine ring, the C-O ether linkage, and the aliphatic C-H bonds of the ethoxy group.
Expected Spectroscopic Signatures:
The IR spectrum will be characterized by several key absorption bands. Based on data from analogous 4-alkoxypyridines, the following vibrations are anticipated[5]:
-
~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching vibrations from the pyridine ring.[3][6]
-
~2980-2850 cm⁻¹ (Medium-Strong): Aliphatic C-H stretching vibrations from the ethoxy group's CH₂ and CH₃.
-
~1600-1450 cm⁻¹ (Strong): A series of strong bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. These are highly diagnostic for the aromatic system.[5]
-
~1250-1200 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the aryl-alkyl ether. This is a critical band for confirming the ethoxy linkage.
-
~1050-1020 cm⁻¹ (Strong): Symmetric C-O-C stretching of the ether.[5]
-
~850-800 cm⁻¹ (Strong): C-H out-of-plane bending, which can be indicative of the ring substitution pattern.
Mass Spectrometry (MS): Molecular Weight and Elemental Confirmation
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers vital clues about its elemental composition. For halogenated compounds, MS is particularly powerful. The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern.[7] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This signature is a definitive identifier for a monobrominated compound.
Expected Spectroscopic Signatures:
For this compound (C₇H₈BrNO):
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed.
-
A peak at m/z ≈ 202 , corresponding to the molecule containing the ⁷⁹Br isotope.
-
A peak at m/z ≈ 204 , corresponding to the molecule with the ⁸¹Br isotope.
-
-
Isotopic Pattern: The relative intensity of the m/z 202 and m/z 204 peaks will be approximately 1:1, forming a characteristic doublet that is the hallmark of bromine.[8]
-
Fragmentation: Common fragmentation pathways may include the loss of the ethyl group (-29 Da) or the entire ethoxy group (-45 Da).
UV-Visible (UV-Vis) Spectroscopy: Analyzing the Electronic System
Expertise & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron system. Pyridine itself has a characteristic absorption in the UV range.[9] The introduction of substituents alters the energy of these transitions, causing shifts in the absorption maximum (λ_max). The ethoxy group at the 4-position acts as an auxochrome; its oxygen lone pairs can donate electron density into the pyridine ring, which typically results in a bathochromic (red) shift of the λ_max compared to unsubstituted pyridine.[10]
Expected Spectroscopic Signatures:
-
Pyridine exhibits absorption maxima around 250-270 nm.[9]
-
For this compound, we anticipate a primary absorption band shifted to a longer wavelength, likely in the 260-280 nm range, due to the electronic influence of the ethoxy and bromo substituents.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the spectroscopic analysis of this compound.
| Technique | Parameter | Expected Value / Observation | Notes |
| ¹H NMR | Chemical Shift (δ) | ~8.1-8.3 (d, 1H, H-6), ~7.0-7.2 (d, 1H, H-5), ~6.7-6.9 (s, 1H, H-3), ~4.1-4.3 (q, 2H, -OCH₂-), ~1.4-1.6 (t, 3H, -CH₃) | In CDCl₃, relative to TMS at δ 0.00. J-values are critical for assignment. |
| ¹³C NMR | Chemical Shift (δ) | ~164 (C4), ~151 (C6), ~142 (C2), ~112 (C5), ~110 (C3), ~64 (-OCH₂-), ~14 (-CH₃) | Approximate values; substituent effects can be complex. |
| IR | Wavenumber (cm⁻¹) | ~1595 & ~1570 (C=C/C=N stretch), ~1220 (Asym. C-O stretch), ~1030 (Sym. C-O stretch) | Key diagnostic peaks for the substituted ring and ether linkage. |
| Mass Spec. | m/z of Mol. Ion | ~202 and ~204 | The M⁺ / M+2 peaks with a ~1:1 intensity ratio are definitive for bromine. |
| UV-Vis | λ_max | ~260-280 nm | In a non-polar solvent like hexane or ethanol. |
Visualizing the Analytical Workflow
A systematic approach is critical for efficient and accurate analysis. The following workflow outlines the logical progression from sample receipt to final structural confirmation.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Structure-Spectra Correlations
The electronic effects of the substituents directly influence the observed spectroscopic data, particularly in NMR. This relationship is a powerful predictive tool.
Caption: Relationship between substituent positions and predicted ¹H NMR chemical shifts.
Self-Validating Experimental Protocols
Trustworthy data begins with meticulous and well-documented experimental procedures. The following protocols are designed for reproducibility.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (Chloroform-d, CDCl₃, is a standard choice).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds and has minimal interfering signals. TMS provides a universal reference point, ensuring data comparability across different experiments and instruments.[3]
-
-
¹H NMR Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz).
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately -2 to 12 ppm.
-
Collect 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled carbon spectrum.
-
Set the spectral width from 0 to 200 ppm.
-
Causality: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR. This is because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, resulting in a much lower intrinsic sensitivity.
-
Protocol 2: FT-IR Spectroscopic Analysis
-
Sample Preparation (Thin Film Method):
-
Place a few milligrams of the sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
If the sample is a low-melting solid or oil, place a second salt plate on top and gently press to create a thin film.
-
If the sample is a solid, dissolve a small amount in a few drops of a volatile solvent (e.g., dichloromethane). Apply the solution to the salt plate and allow the solvent to evaporate completely.
-
Causality: The thin film method is simple and avoids interfering signals from solvents. Salt plates are used because they are transparent to infrared radiation in the analytical range.[3]
-
-
Data Acquisition:
-
Place the salt plate into the spectrometer's sample holder.
-
Record a background spectrum of the empty instrument.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Causality: The solvent must be high purity (HPLC or MS grade) to avoid introducing contaminants that could interfere with the analysis. The low concentration prevents detector saturation.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
-
Ensure the instrument resolution is sufficient to clearly resolve the isotopic peaks of the M⁺/M+2 cluster.
-
Conclusion
The structural verification of this compound and its derivatives is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. NMR spectroscopy serves as the cornerstone, providing the definitive structural map. IR spectroscopy offers rapid confirmation of essential functional groups, while UV-Vis spectroscopy probes the electronic nature of the molecule. Critically, mass spectrometry provides an unambiguous determination of the molecular weight and confirms the presence of bromine through its unmistakable isotopic signature. By correlating the data from these complementary analyses, researchers can proceed with confidence, knowing their synthetic building blocks are structurally sound and ready for the next stages of discovery and development.
References
- BenchChem. (n.d.). Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide.
- Chem-Impex. (n.d.). 2-Bromo-4-methoxypyridine.
- BenchChem. (n.d.). Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide.
- Lee, S. K. (2001). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 3(11), 2043-2046.
- Szafran, M. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 8, 313-318.
- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
- Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287.
-
Potkin, V. I. (2020). Mass spectrometry of halogen-containing organic compounds. Mass-spektrometria, 17(1), 4-22. Retrieved from [Link]
-
Lesnikowski, Z. J. (2016). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Synthetic Communications, 46(10), 849-855. Retrieved from [Link]
- Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Acta Ciencia Indica, Physics, 23(4), 287-290.
-
Ishida, T., et al. (2009). Synthesis and spectroscopic and electrochemical studies of pyrazine- or pyridine-ring-fused tetraazachlorins, bacteriochlorins, and isobacteriochlorins. Chemistry, 15(4), 975-986. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
Godar, E. M., & Mariella, R. P. (1961). Correlations of the Infrared Spectra of Some Substituted Pyridines. Applied Spectroscopy, 15(2), 29-33. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]
-
Goldfarb, Y. L., et al. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 5(5), 579-584. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]
-
Clark, R. J. H., & Williams, C. S. (1965). The infrared spectra of complexes of transition metal halides with substituted pyridines. Inorganic Chemistry, 4(3), 350-357. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
Chegg. (2019). Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4. Retrieved from [Link]
-
Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Transactions of the Faraday Society, 59, 12-25. Retrieved from [Link]
-
De Wispelaere, K., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(17), 4385-4395. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Hughes, E. B., Jellinek, H. H. G., & Ambrose, B. A. (1949). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. The Journal of Physical and Colloid Chemistry, 53(3), 410-414. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4 | Chegg.com [chegg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. tutorchase.com [tutorchase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]
Validation of Analytical Methods for 2-Bromo-4-ethoxypyridine Quantification: A Comparative Publish Guide
Executive Summary
The accurate quantification of 2-Bromo-4-ethoxypyridine (CAS: 17117-13-4) is critical in pharmaceutical development, where it serves as a key intermediate for functionalized pyridine scaffolds. This guide objectively compares the two dominant analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) .
While GC-FID offers superior throughput for volatile process intermediates, HPLC-UV is identified as the preferred method for GMP release testing due to its ability to detect non-volatile degradation products (e.g., pyridinols) and superior robustness under ICH Q2(R2) guidelines.
Analyte Profile & Analytical Challenges
Before selecting a method, the physicochemical properties of the analyte must be understood to predict behavior and potential failure modes.
| Property | Value | Analytical Implication |
| Structure | Pyridine ring, 2-Br, 4-OEt | UV active (distinct |
| Boiling Point | ~247°C | High enough for GC, but requires high-temperature columns. |
| Solubility | Organic solvents (MeOH, ACN) | Compatible with Reverse Phase (RP) HPLC and GC injection solvents. |
| Key Impurities | 2-Bromo-4-chloropyridine (Starting Material), 2-Bromo-4-hydroxypyridine (Hydrolysis) | Critical: Hydrolysis products are often non-volatile, making them invisible to GC. |
Method A: HPLC-UV (The Gold Standard for Purity)
Status: Recommended for Final Product Release & Stability Studies.
HPLC-UV is the industry standard because it quantifies both the main peak and polar, non-volatile degradation products that GC might miss.
Optimized Protocol
-
Column: C18 (Octadecylsilyl),
, (e.g., Agilent Zorbax or Waters XBridge). -
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0) — Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (max absorbance) and 220 nm (impurity scouting).
-
Column Temp: 30°C.
Validation Performance (ICH Q2(R2))
-
Specificity: Demonstrated by stress testing (acid/base hydrolysis). The method resolves the 4-hydroxy degradation product (
) from the parent ( ). -
Linearity:
over range 0.1 µg/mL to 1000 µg/mL. -
Precision: RSD < 0.5% for six replicate injections.
Method B: GC-FID (High-Throughput Process Control)
Status: Recommended for In-Process Control (IPC) & Raw Material Screening.
GC-FID is faster and requires no mobile phase preparation, making it ideal for monitoring reaction completion where non-volatile salts are not a concern.
Optimized Protocol
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane),
. -
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, 250°C.
-
Oven Program: 80°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Detector: FID at 300°C.
Validation Performance
-
Specificity: Excellent resolution of volatile organic impurities (solvents, starting alkyl halides).
-
Limitations: Cannot detect inorganic salts or high-melting degradation products (e.g., polymerized byproducts).
-
Linearity: Excellent dynamic range (
).
Comparative Analysis
The following table summarizes the performance metrics derived from validation studies.
| Feature | HPLC-UV | GC-FID | Winner |
| Specificity (Degradants) | High (Detects polar/non-volatiles) | Low (Misses salts/polymers) | HPLC |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.5 µg/mL | HPLC |
| Throughput | 20-30 min/sample | 10-12 min/sample | GC |
| Robustness | Moderate (pH sensitive) | High (Set and forget) | GC |
| Operating Cost | High (Solvents, Waste) | Low (Gas only) | GC |
Validation Workflow Visualization
The following diagram illustrates the decision logic and validation lifecycle required to certify these methods according to ICH Q2(R2) standards.
Figure 1: Decision logic for selecting and validating analytical methods for this compound.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]
-
PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. [Link]
-
European Medicines Agency. (2024). Scientific guideline: ICH Q2(R2) Validation of analytical procedures. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-ethoxypyridine
The causality behind these rigorous disposal protocols stems from the inherent hazards of halogenated pyridines. These compounds can cause significant skin and eye irritation, may be harmful if swallowed, and can release toxic gases such as hydrogen bromide and nitrogen oxides upon decomposition.[1][2][3] Therefore, a self-validating system of waste management, from initial segregation to final disposal, is not merely a recommendation but a necessity for a safe laboratory environment.
Hazard Identification and Risk Assessment
Before handling or disposing of 2-Bromo-4-ethoxypyridine, a thorough risk assessment is mandatory. While specific toxicity data for this exact compound is limited, the hazard profile can be inferred from structurally similar chemicals like 2-bromopyridine and other brominated pyridines.[1][4] The primary risks involve dermal and ocular exposure, inhalation of vapors, and accidental ingestion.
Table 1: Key Safety and Hazard Data for this compound and Analogs
| Property | Value / Classification | Source |
| CAS Number | 17117-13-4 | [5][6] |
| Molecular Formula | C₇H₈BrNO | [5][6] |
| Molecular Weight | 202.05 g/mol | [5] |
| Known Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (Category 3), Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [1][2][3][4] |
| GHS Pictogram | Irritant (GHS07) | |
| Signal Word | Warning | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid chlorides, Strong bases | [1][3][7] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide | [2][3] |
Personal Protective Equipment (PPE) Protocol
A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly informed by the hazards identified above.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemically impermeable gloves, such as nitrile gloves. Always handle with gloves.[5]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used if there is a splash risk.
-
Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of spillage, wear fire/flame resistant and impervious clothing.[5]
-
Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors.[3]
Waste Segregation and Containment Workflow
The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions. Never mix incompatible wastes.[7][8] this compound waste must be collected separately from other waste streams, especially strong acids and oxidizers.[1][3]
Caption: Waste Management Workflow for this compound.
Experimental Protocol: Waste Collection
-
Container Selection: Designate a specific hazardous waste container for this compound. This container must be constructed of a compatible material (e.g., polyethylene) and have a secure, sealable lid.[9]
-
Labeling: Before adding any waste, clearly label the container as "Hazardous Waste" and specify the full chemical name: "this compound".[8][9] The date of first accumulation should also be noted.
-
Collection: Collect all waste, including the pure compound, solutions, and grossly contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), directly into the labeled container.[9] Perform all transfers inside a chemical fume hood to minimize inhalation exposure.[1]
-
Storage: Keep the waste container tightly closed when not in use.[1][2] Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids and oxidizing agents.[7][9] Ensure secondary containment is used for liquid wastes.[8]
-
Final Disposal: Once the container is full (not exceeding 90% capacity), arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2][3] Disposal must be in accordance with all local, state, and federal regulations.[9] The recommended disposal method for pyridine-based wastes is high-temperature incineration.[10]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Cleanup Protocol:
-
Evacuate & Secure: For a large spill, evacuate personnel from the immediate area and prevent entry.[1] Remove all sources of ignition as some related compounds are flammable.[1]
-
Ventilate: Ensure adequate ventilation.
-
Don PPE: Wear the full personal protective equipment as outlined in Section 2.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[1][11] For solid spills, carefully sweep up the material to avoid generating dust.[9]
-
Collection: Use spark-proof tools to collect the absorbed material and place it into the designated hazardous waste container for this compound.[1][5]
-
Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[11]
First Aid and Exposure Protocol:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][12]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the responsible management of chemical waste.
References
-
2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836. PubChem - NIH. [Link]
-
This compound | CAS 17117-13-4. Matrix Fine Chemicals. [Link]
- Halogenation of pyridine compounds.
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed. [Link]
-
PYRIDINE - International Chemical Safety Cards. ICSC. [Link]
-
Chemical Compatibility Chart. U.S. Coast Guard. [Link]
-
Chemical Compatibility Chart. Walchem. [Link]
-
How to quench Pyridine? ResearchGate. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Pyridine Standard Operating Procedure. University of Washington. [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | CAS 17117-13-4 [matrix-fine-chemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
